REACTION_CXSMILES
|
[CH3:1][C:2]([CH2:4][CH2:5][NH+:6]1[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]1)=O.[Cl-].C1C([C@@H](O)[C@H](N[C:25]([CH:27](Cl)Cl)=[O:26])CO)=CC=C([N+]([O-])=O)C=1.CC(S[C@@H]1[O:43][C@H](CO)[C@H](O)[C@H](O)[C@H]1O)C>>[CH:9]1[CH:10]=[CH:11][C:12]2[NH:6][CH:5]=[C:4]([CH2:2][CH2:1][CH2:27][C:25]([OH:43])=[O:26])[C:7]=2[CH:8]=1 |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)CC[NH+]1CCCCCC1.[Cl-]
|
Name
|
2
|
Quantity
|
0.75 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC=C1[C@H]([C@@H](CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0.75 mmol
|
Type
|
reactant
|
Smiles
|
CC(C)S[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O
|
Name
|
|
Quantity
|
0.1 mmol
|
Type
|
reactant
|
Smiles
|
CC(C)S[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
As an alternative, Fab clones, which had been obtained from the second maturation pool 2
|
Type
|
CUSTOM
|
Details
|
cultivated at 22° C
|
Type
|
CUSTOM
|
Details
|
Periplasmatic extracts from cell pellets were produced by osmotic shock
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC2=C(C=C1)NC=C2CCCC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |